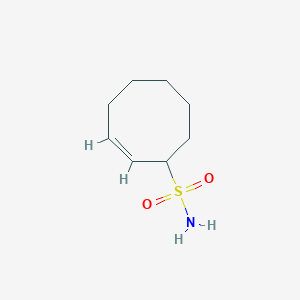![molecular formula C9H13N3 B13251013 N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H13N3 It is characterized by the presence of a cyclopropane ring attached to a pyrimidine moiety via a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine typically involves the reaction of 5-methylpyrimidine-2-carbaldehyde with cyclopropanamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the pyrimidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[(pyridin-4-yl)methyl]cyclopropanamine: Similar structure but with a pyridine moiety instead of a pyrimidine.
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine: Contains an oxazole ring instead of a pyrimidine.
N-[(5-chloro-6-(difluoromethyl)-2-methylpyrimidin-4-yl)methyl]cyclopropanamine: A derivative with additional substituents on the pyrimidine ring.
Uniqueness
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine is unique due to its specific combination of a cyclopropane ring and a methyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H13N3/c1-7-4-11-9(12-5-7)6-10-8-2-3-8/h4-5,8,10H,2-3,6H2,1H3 |
InChIキー |
BWJXDVUOIURVRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)

![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)

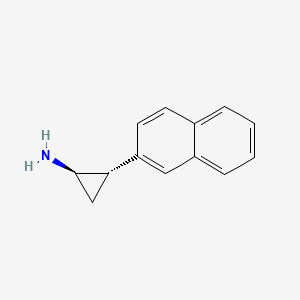
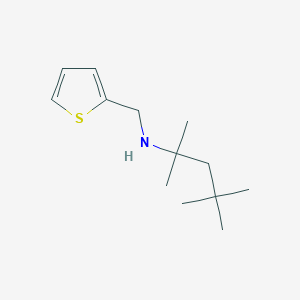
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
amine](/img/structure/B13250976.png)

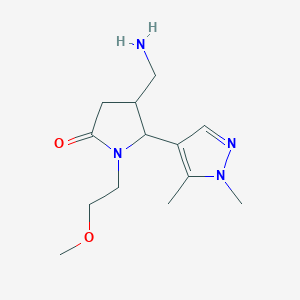
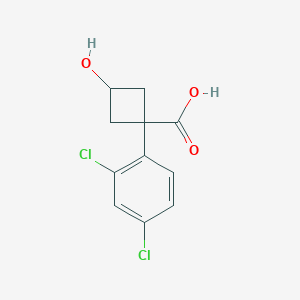
![3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13250994.png)
